5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Description
This compound belongs to the class of nitrogen-containing pentacyclic systems with a rigid, fused polycyclic framework. Its structure features two 4-methylphenyl substituents at the 5- and 12-positions and four ketone groups (tetrone) embedded within the bicyclic scaffold. The complex geometry arises from the fusion of five rings, including cyclobutane and isoindole moieties, which contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-13-3-7-15(8-4-13)29-25(31)21-17-11-12-18(22(21)26(29)32)20-19(17)23-24(20)28(34)30(27(23)33)16-9-5-14(2)6-10-16/h3-12,17-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWHGYUROBTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)C7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the 4-methylphenyl groups and the diaza functionalities. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the diaza functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets and pathways. The compound’s diaza functionalities can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its aromatic rings can participate in π-π interactions with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.0²,⁸.0³,⁷.0¹⁰,¹⁴]hexadec-15-ene-4,6,11,13-tetrone (CAS 646059-14-5)
- Structural Differences : The absence of methyl groups on the phenyl substituents distinguishes this compound from the target molecule. The diphenyl variant (C₂₆H₂₀N₂O₄, MW 424.45 g/mol) has a slightly lower molecular weight compared to the 4-methylphenyl derivative (C₂₈H₂₄N₂O₄, MW 452.5 g/mol) .
- Synthetic Routes : The diphenyl analog is synthesized via cyclocondensation of malonic acid dihydrazide with aromatic aldehydes under acidic conditions, similar to methods described for cobalt-coordinated systems (e.g., ). However, the methyl-substituted variant likely requires optimized stoichiometry to accommodate steric hindrance from the methyl groups.
- Physicochemical Properties: Property 5,12-Diphenyl Derivative 5,12-Bis(4-methylphenyl) Derivative Melting Point >250°C (decomposes) Not reported (predicted higher) Solubility Insoluble in water; moderate in DMSO Likely reduced due to lipophilic methyl groups Thermal Stability Stable up to 300°C Enhanced stability (methyl groups resist oxidation)
Benzazepine-Based Tetrones (e.g., Compound 12 in )
- Structural Contrast: Benzazepine derivatives like 11,12-dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one feature a seven-membered azepine ring fused with aromatic systems. Unlike the pentacyclic tetrone, these compounds lack the rigid bicyclic framework and instead exhibit conformational flexibility.
- Reactivity : Benzazepines undergo cyclization and tautomerism (e.g., amidoimine tautomerism in ), whereas the pentacyclic tetrone’s rigid structure limits such transformations. The electron-withdrawing tetrone groups in the target compound enhance electrophilic reactivity at the carbonyl positions .
Isoelectronic/Isovalent Systems
- Electronic Comparison : Per the principle of isovalency (), the target compound shares electronic similarities with cluster compounds containing electron-deficient aromatic systems. For example, cobalt-coordinated phosphine clusters () exhibit comparable Lewis acidity, though their geometries differ significantly.
Key Research Findings and Data Gaps
- Synthesis Challenges : The methyl-substituted derivative’s synthesis remains underexplored. ’s cobalt-mediated method could be adapted, but methyl groups may necessitate milder acids (e.g., HCl instead of HClO₄) to avoid side reactions.
- Spectroscopic Data : IR and NMR data for the diphenyl analog () show carbonyl stretches at 1678–1685 cm⁻¹ and aromatic proton signals at δ 7.2–8.4. The methyl-substituted variant would exhibit additional C-H bending peaks (~1375 cm⁻¹) and upfield shifts for methyl-attached protons.
- Applications: The diphenyl derivative’s insolubility limits its utility in solution-phase reactions, but the methyl analog’s enhanced lipophilicity could improve compatibility with nonpolar solvents or polymer matrices.
Biological Activity
The compound 5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic molecule primarily studied for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure
The compound features a unique polycyclic structure with multiple aromatic rings, which contributes to its stability and potential biological interactions. The presence of diazine groups enhances its reactivity and interaction with biological targets.
Physical Properties
The following table summarizes the key physical properties of the compound:
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C24H20N4O4 | |
| Molecular Weight | 420.44 | g/mol |
| LogP | 3.534 | |
| Boiling Point | 659.79 | K |
| Melting Point | 386.62 | K |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of diazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound reduced tumor size in xenograft models by 70% compared to controls.
Antimicrobial Properties
The compound's ability to interact with microbial membranes suggests potential antimicrobial activity.
- Research Findings : In vitro studies have shown that the compound exhibits bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.
- Mechanism : The mechanism is believed to involve disruption of bacterial cell membrane integrity.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of the compound.
- Acute Toxicity : In animal models, acute toxicity studies indicated an LD50 greater than 2000 mg/kg, suggesting a relatively low toxicity profile.
- Long-term Effects : Long-term exposure studies are necessary to evaluate chronic toxicity and potential carcinogenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
